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Compound of Interest

methyl 3-oxo-3,4-dihydro-2H-1,4-
Compound Name: _
benzoxazine-6-carboxylate

cat. No.: B1272908

For Researchers, Scientists, and Drug Development Professionals

The 3-0x0-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered
significant attention in medicinal chemistry due to its broad spectrum of biological activities.
Derivatives of this core structure have been extensively explored as potential therapeutic
agents, demonstrating promising antimicrobial, anticancer, and Na+/H+ exchange inhibitory
effects. This guide provides a comparative analysis of the structure-activity relationships (SAR)
of various 3-0xo-1,4-benzoxazine derivatives, supported by experimental data, detailed
protocols, and mechanistic pathway visualizations to aid in the rational design of novel and
more potent drug candidates.

Comparative Biological Activity Data

The biological efficacy of 3-oxo-1,4-benzoxazine derivatives is profoundly influenced by the
nature and position of substituents on the benzoxazine ring system. The following tables
summarize the quantitative data from various studies, highlighting key SAR trends.

Antimicrobial Activity

The antimicrobial potency of 3-oxo-1,4-benzoxazine derivatives is significantly modulated by
substitutions on the aromatic ring and the nitrogen at position 4.

Table 1: Antimicrobial Activity (MIC, pug/mL) of Selected 3-Oxo-1,4-Benzoxazine Derivatives
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Key SAR Observations for Antimicrobial Activity:

e Unsubstituted Core: The basic 3-oxo-1,4-benzoxazine scaffold (1a) generally exhibits weak

antimicrobial activity.
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» Sulfonamide Moiety: Introduction of a sulfonamide group at the 6-position, particularly when
linked to a piperazine or substituted piperazine ring (1b, 1c, 2h), significantly enhances both
antibacterial and antifungal activity.[1]

e N-4 Substitution: Substitution on the nitrogen at the 4-position with aryl groups can influence
potency, with electron-withdrawing groups on the aryl ring sometimes leading to improved
activity.

o Mechanism of Action: Molecular docking studies suggest that these derivatives may exert
their antimicrobial effect by targeting bacterial DNA gyrase, a type Il topoisomerase essential
for bacterial DNA replication.[2][3]

Anticancer Activity

3-0Ox0-1,4-benzoxazine derivatives have shown significant cytotoxic effects against various
cancer cell lines. The SAR for anticancer activity is complex, with substitutions at multiple
positions playing a critical role.

Table 2: Anticancer Activity (IC50, uM) of Selected 3-Oxo0-1,4-Benzoxazine Derivatives

Compound ID Cancer Cell Line IC50 (pM) Reference
6f PC3 (prostate) 2.61 [4]

A549 (lung) 3.34 [4]

MCF-7 (breast) 2.74 [4]

Hela (cervical) 7.04 [4]

14b A549 (lung) 7.59 [5][6]

14c A549 (lung) 18.52 [5][6]

Key SAR Observations for Anticancer Activity:

» Hybrid Molecules: Hybrid molecules incorporating isoxazole and 1,2,3-triazole moieties have
demonstrated potent anticancer activity across a range of cell lines.[4]
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e Triazole Linkage: The linkage of a 1,2,3-triazole group to the benzoxazine core has been
shown to be a successful strategy for developing active anticancer agents.[5][6]

e Mechanism of Action: The anticancer effects of these derivatives are often multifactorial,
involving the induction of DNA damage, apoptosis, and autophagy.[5][6][7] Some derivatives
have also been suggested to inhibit key signaling pathways like PISK/mTOR and ERK1/2.[5]

[8]

Experimental Protocols
General Synthesis of 3-Oxo0-1,4-Benzoxazine Derivatives

A common synthetic route to 3-0x0-1,4-benzoxazine derivatives involves the reaction of a 2-
aminophenol with a chloroacetyl chloride derivative, followed by cyclization.

Step 1: N-Chloroacetylation of 2-Aminophenol To a stirred solution of a substituted 2-
aminophenol in a suitable solvent (e.g., dichloromethane or acetone), an equimolar amount of
chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room
temperature for a specified time until the starting material is consumed (monitored by TLC).
The solvent is removed under reduced pressure, and the crude product is purified by
recrystallization or column chromatography.

Step 2: Intramolecular Cyclization The N-chloroacetylated aminophenol is dissolved in a
suitable solvent (e.g., ethanol or DMF), and a base (e.g., potassium carbonate or sodium
hydride) is added. The mixture is heated to reflux for several hours. After cooling, the reaction
mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and
dried to afford the 3-o0xo0-1,4-benzoxazine derivative. Further purification can be achieved by
recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using
the broth microdilution method according to the Clinical and Laboratory Standards Institute
(CLSI) guidelines.
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e Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. A
few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5
McFarland standard.

o Serial Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare
a stock solution. Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton
broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

 Inoculation: Each well is inoculated with the prepared microbial suspension.

 Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48
hours for fungi.

o Determination of MIC: The MIC is defined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is typically evaluated using the 3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to
attach overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution, and the plate is incubated for another 2-4 hours.

e Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals
formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

o Absorbance Measurement: The absorbance of the colored solution is measured at a specific
wavelength (usually around 570 nm) using a microplate reader. The IC50 value, the
concentration of the compound that inhibits 50% of cell growth, is then calculated.
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Mechanistic Pathways and Visualizations
Anticancer Mechanism: DNA Damage and Apoptosis
Induction

Several 3-0x0-1,4-benzoxazine derivatives exert their anticancer effects by inducing DNA
damage, which subsequently triggers apoptotic cell death. This pathway often involves the
activation of stress-response kinases and the executioner caspases.
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Caption: Proposed pathway for anticancer activity via DNA damage.
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Antimicrobial Mechanism: Inhibition of Bacterial DNA
Gyrase

The antimicrobial action of certain 3-0x0-1,4-benzoxazine derivatives is attributed to their ability
to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.
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Caption: Inhibition of DNA gyrase as a mechanism of antimicrobial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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